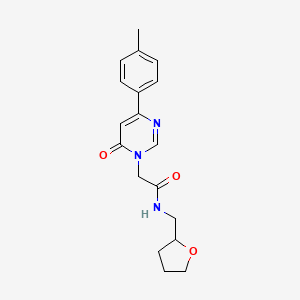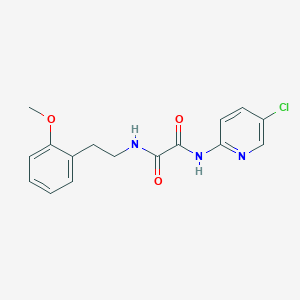
(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acrylamide involves the inhibition of various signaling pathways involved in cancer cell survival and proliferation. This compound targets the PI3K/Akt/mTOR pathway, which plays a critical role in cancer cell survival and growth.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acrylamide exhibits significant biochemical and physiological effects. This compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acrylamide in lab experiments is its high purity and good yield. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research of (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acrylamide. One direction is to further investigate its anticancer properties and potential use as a therapeutic agent for cancer treatment. Another direction is to explore its potential applications in other fields, such as neuroprotection and cardiovascular disease. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo.
Métodos De Síntesis
The synthesis of (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acrylamide involves the reaction of furan-2-carbaldehyde, 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-amine, and acryloyl chloride in the presence of a base such as triethylamine. The product is obtained in good yield and high purity through column chromatography.
Aplicaciones Científicas De Investigación
(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)acrylamide has shown promising results in various scientific research applications. One of the major applications is in the field of cancer research. Studies have shown that this compound exhibits anticancer activity by inducing apoptosis and inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-11(2)13(8-18-10-15-9-16-18)17-14(19)6-5-12-4-3-7-20-12/h3-7,9-11,13H,8H2,1-2H3,(H,17,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYPVHMBEDDFDT-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[2,3'-bifuran]-5-yl}methyl)-3-cyanobenzamide](/img/structure/B2794160.png)
![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2794163.png)
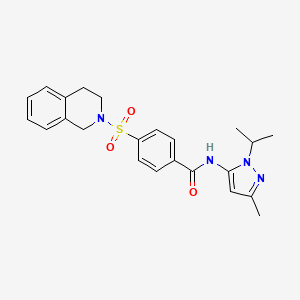
![1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2794165.png)
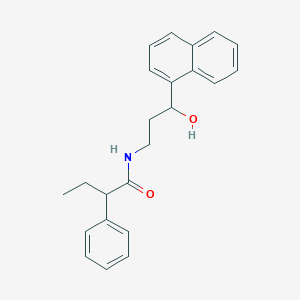
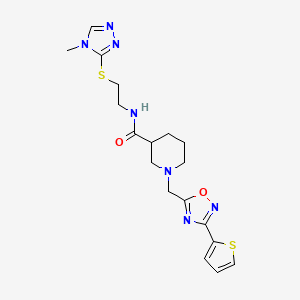
![Ethyl 2-(2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2794169.png)
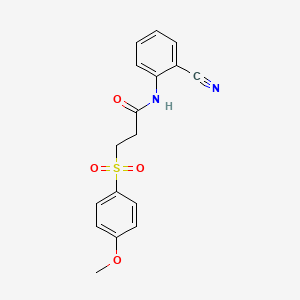
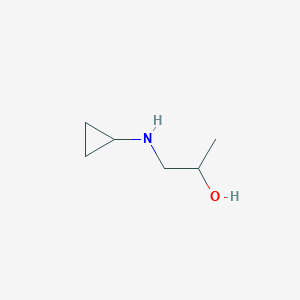
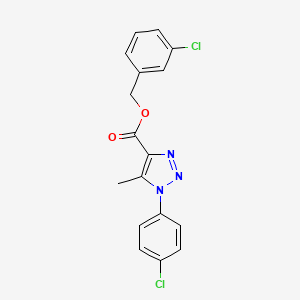
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2794175.png)
